1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone
CAS No.: 882748-67-6
Cat. No.: VC7898350
Molecular Formula: C21H24BrNO
Molecular Weight: 386.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882748-67-6 |
|---|---|
| Molecular Formula | C21H24BrNO |
| Molecular Weight | 386.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one |
| Standard InChI | InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 |
| Standard InChI Key | VXOUNAPLHUEYBN-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br |
Introduction
Overview of the Compound
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone is a synthetic organic compound belonging to the class of β-aryl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly for their potential biological activity. The compound features a bromophenyl group, a cyclohexylaniline moiety, and a propanone backbone, making it structurally versatile.
Synthesis Pathway
The synthesis of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone typically involves the following steps:
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Preparation of Bromophenylacetone:
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Bromination of acetophenone yields 4-bromophenylacetone.
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Amination Reaction:
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Cyclohexylaniline is reacted with bromophenylacetone under basic conditions to form the target compound.
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Purification:
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The crude product is purified using recrystallization or chromatography techniques.
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This reaction is often catalyzed by acids or bases to promote nucleophilic substitution at the carbonyl carbon.
Spectroscopic Characterization
To confirm the structure, various spectroscopic techniques are employed:
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NMR (Nuclear Magnetic Resonance):
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Proton () NMR shows signals corresponding to aromatic protons, cyclohexane hydrogens, and the methylene group adjacent to the ketone.
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Carbon () NMR confirms the presence of carbonyl carbon and aromatic carbons.
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IR (Infrared Spectroscopy):
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A strong absorption band near 1700 cm indicates the presence of a ketone group.
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Peaks around 3200–3500 cm suggest N-H stretching from the aniline group.
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Mass Spectrometry (MS):
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Molecular ion peak () at ~386 confirms the molecular weight.
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Comparative Analysis with Analogous Compounds
Future Research Directions
To fully explore the potential of this compound, further studies are recommended:
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Pharmacological Screening:
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Evaluate its efficacy against cancer cell lines and microbial strains.
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Molecular Docking Studies:
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Investigate binding affinities with biological targets such as kinases or bacterial enzymes.
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Toxicity Studies:
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Assess its safety profile in preclinical models.
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By leveraging its unique structural features, this compound could contribute to advancements in drug discovery.
This article provides a detailed exploration of the chemical, synthetic, and potential biological aspects of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone based on available data and analogous compounds. Further research will be essential to validate its applications in medicinal chemistry.
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